Fmoc-Gln(Trt)-OH
Overview
Description
Fmoc-Gln(Trt)-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-N-(triphenylmethyl)-L-glutamine, is a derivative of the amino acid glutamine. It is commonly used in solid-phase peptide synthesis as a protected form of glutamine. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group and a triphenylmethyl (Trt) group protecting the side chain amide group. These protective groups are crucial in preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gln(Trt)-OH typically involves the following steps:
Protection of the Glutamine Side Chain: The side chain amide group of glutamine is protected using a triphenylmethyl (Trt) group. This is achieved by reacting glutamine with triphenylmethyl chloride in the presence of a base such as triethylamine.
Protection of the Amino Group: The amino group of the protected glutamine is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This is done by reacting the protected glutamine with Fmoc chloride in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Protection Reactions: Using industrial reactors, the protection reactions are carried out with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gln(Trt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc and Trt groups can be removed under specific conditions to yield free glutamine.
Coupling Reactions: The compound can participate in peptide bond formation during solid-phase peptide synthesis.
Common Reagents and Conditions
Deprotection of Fmoc Group: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF).
Deprotection of Trt Group: The Trt group is removed using a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
Coupling Reactions: Coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are commonly used.
Major Products Formed
Deprotected Glutamine: Removal of the Fmoc and Trt groups yields free glutamine.
Peptides: During peptide synthesis, this compound is incorporated into the growing peptide chain, forming peptide bonds with other amino acids.
Scientific Research Applications
Chemistry
Fmoc-Gln(Trt)-OH is widely used in the field of peptide chemistry for the synthesis of peptides and proteins. Its protective groups allow for selective deprotection and coupling, facilitating the assembly of complex peptide sequences.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine
Peptides synthesized using this compound have applications in drug development, particularly in the design of peptide-based therapeutics. These peptides can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials.
Mechanism of Action
The mechanism of action of Fmoc-Gln(Trt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and Trt groups protect the amino and side chain amide groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protective groups are selectively removed to allow for the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: N-(9-Fluorenylmethoxycarbonyl)-glycine, used in peptide synthesis with a simpler structure.
Fmoc-Glu(OtBu)-OH: N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester, used for protecting the side chain carboxyl group.
Fmoc-Ile-OH: N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine, another protected amino acid used in peptide synthesis.
Uniqueness
Fmoc-Gln(Trt)-OH is unique due to the presence of both Fmoc and Trt protective groups, which provide dual protection for the amino and side chain amide groups. This dual protection is particularly useful in the synthesis of peptides containing glutamine, as it prevents side reactions and ensures high purity and yield of the final peptide product.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGICUODAOGOMO-DHUJRADRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448258 | |
Record name | Fmoc-Gln(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132327-80-1 | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132327-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-Gln(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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